Ethyl 2-(chloromethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
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Overview
Description
Ethyl 2-(chloromethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a chloromethyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(chloromethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, often using reagents such as Togni’s reagent or trifluoromethyl iodide.
Chloromethylation: The chloromethyl group can be introduced through chloromethylation reactions using reagents like chloromethyl methyl ether or paraformaldehyde in the presence of a strong acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(chloromethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is susceptible to nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Radical Reactions: The trifluoromethyl group can participate in radical reactions, which are useful for further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines, typically under mild to moderate conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides, nitriles, or amines, while oxidation and reduction can lead to various oxidized or reduced derivatives .
Scientific Research Applications
Ethyl 2-(chloromethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate has several scientific research applications:
Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceuticals, particularly those requiring trifluoromethyl and oxazole functionalities.
Agrochemicals: It is employed in the development of agrochemicals, including herbicides and fungicides.
Materials Science: The compound’s unique properties make it valuable in the synthesis of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(chloromethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity through covalent or non-covalent interactions.
Pathways Involved: The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(chloromethyl)-4-(difluoromethyl)-1,3-oxazole-5-carboxylate
- Ethyl 2-(bromomethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
- Ethyl 2-(chloromethyl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Uniqueness
Ethyl 2-(chloromethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate is unique due to the presence of both trifluoromethyl and chloromethyl groups on the oxazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H7ClF3NO3 |
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Molecular Weight |
257.59 g/mol |
IUPAC Name |
ethyl 2-(chloromethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C8H7ClF3NO3/c1-2-15-7(14)5-6(8(10,11)12)13-4(3-9)16-5/h2-3H2,1H3 |
InChI Key |
SUBIYWAILZJQAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)CCl)C(F)(F)F |
Origin of Product |
United States |
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